molecular formula C9H8O5 B8754529 Methyl 2,4-dihydroxy-3-formylbenzoate CAS No. 39503-26-9

Methyl 2,4-dihydroxy-3-formylbenzoate

Cat. No.: B8754529
CAS No.: 39503-26-9
M. Wt: 196.16 g/mol
InChI Key: YYUAKVMGFMRTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dihydroxy-3-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with hydroxyl groups at positions 2 and 4 and a formyl group at position 2. The methyl ester moiety enhances lipophilicity compared to its free acid form, while the hydroxyl and formyl groups contribute to its polarity and reactivity. This compound is structurally analogous to bioactive molecules, such as phenolic esters and diterpene derivatives, which are often studied for their roles in natural products and pharmaceutical applications.

Properties

CAS No.

39503-26-9

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 3-formyl-2,4-dihydroxybenzoate

InChI

InChI=1S/C9H8O5/c1-14-9(13)5-2-3-7(11)6(4-10)8(5)12/h2-4,11-12H,1H3

InChI Key

YYUAKVMGFMRTGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons:

Substituent Complexity and Reactivity :

  • This compound lacks the bulky triazine and bromo groups seen in Compound 5l , making it less sterically hindered and more soluble in polar solvents. Its formyl group may undergo nucleophilic additions, akin to 3-Hydroxybenzaldehyde , but the ester moiety adds hydrolytic stability compared to free acids.

Analytical and Synthetic Utility :

  • While diterpene esters are routinely analyzed via gas chromatography (e.g., in resin samples ), this compound’s polar substituents may require alternative techniques like HPLC. Its synthesis likely involves esterification and formylation steps, contrasting with the multi-step triazine coupling used for Compound 5l .

Functional Group Impact:

  • Hydroxyl Groups: Increase acidity (pKa ~8–10) and metal-chelating ability compared to non-hydroxylated esters.
  • Formyl Group : Enhances electrophilicity, enabling Schiff base formation or participation in redox cycles.
  • Methyl Ester : Reduces hydrogen-bonding capacity relative to free carboxylic acids but improves metabolic stability.

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